Sodium malate

Description

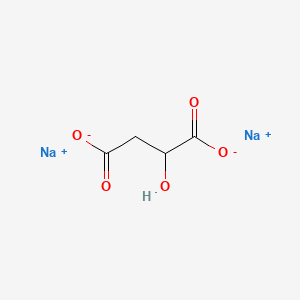

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUMTJGUQUYPIV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6915-15-7 (Parent) | |

| Record name | Sodium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046831 | |

| Record name | Disodium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder or lumps | |

| Record name | SODIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Freely soluble in water | |

| Record name | SODIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

676-46-0, 22798-10-3 | |

| Record name | Sodium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | disodium malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFF9N315F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Malate for Laboratory Use

This guide provides an in-depth exploration of the chemical properties of sodium malate, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document elucidates the causality behind its laboratory applications, grounded in its fundamental chemical nature.

Core Chemical Identity and Structure

This compound is the sodium salt of malic acid, a naturally occurring dicarboxylic acid.[1] Its chemical formula is C₄H₄Na₂O₅. In the laboratory, it is typically supplied as an odorless, white crystalline powder that is freely soluble in water.[1]

Stereoisomerism: A Critical Consideration

Malic acid possesses a chiral center, leading to two stereoisomers: L-malate and D-malate. Consequently, this compound can exist in three forms:

-

Sodium L-Malate: Derived from the naturally occurring L-malic acid.

-

Sodium D-Malate: Derived from the synthetic D-malic acid.

-

Sodium DL-Malate: A racemic mixture of both enantiomers.[2]

The specific stereoisomer is of paramount importance in biological applications, as most enzymes are stereospecific. For instance, L-malate is a key intermediate in the citric acid cycle (Krebs cycle), whereas D-malate is not.[3] For general chemistry applications like buffering or chelation, the racemic DL-form is often a cost-effective and suitable choice.

Physicochemical Properties Summary

The fundamental properties of disodium DL-malate are summarized below. Note that it is often available in hydrated forms (hemihydrate or trihydrate), which will affect the molecular weight used for preparing solutions.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄Na₂O₅ | [5] |

| Molecular Weight (Anhydrous) | 178.05 g/mol | [5] |

| Appearance | White crystalline powder or lumps | |

| Melting Point | Decomposes >300 °C | [2][6] |

| CAS Number (DL-form) | 676-46-0 | [1][5] |

| Hygroscopicity | Hygroscopic | [6] |

Aqueous Solution Chemistry: Buffering and pH Control

One of the primary laboratory applications of this compound is as a buffering agent.[2][7] This capacity arises because malic acid is a dicarboxylic acid with two distinct pKa values.

Acid Dissociation and Buffering Range

Malic acid (H₂A) dissociates in two steps:

Where A²⁻ is the malate dianion. A buffer resists changes in pH most effectively when the solution pH is close to the pKa of the buffering species. Therefore, this compound buffers are effective in two distinct pH ranges:

-

pH 2.4 to 4.5 (centered around pKa₁)

-

pH 4.1 to 6.2 (centered around pKa₂)

The second buffering range is particularly useful for many biological assays, which often require a slightly acidic to neutral pH.

Experimental Protocol: Preparation of a 100 mM this compound Buffer (pH 5.0)

This protocol describes the preparation of a buffer solution by adjusting the pH of a dithis compound solution with a strong acid. This approach is straightforward when starting with the fully deprotonated salt.

Materials:

-

Disodium DL-malate (anhydrous, FW: 178.05 g/mol )

-

Deionized (DI) water

-

1 M Hydrochloric acid (HCl) solution

-

Calibrated pH meter

-

Volumetric flasks and graduated cylinders

-

Stir plate and stir bar

Methodology:

-

Calculate Required Mass: To prepare 1 liter of a 100 mM (0.1 M) solution, calculate the mass of dithis compound needed:

-

Mass = 0.1 mol/L × 178.05 g/mol × 1 L = 17.805 g

-

-

Dissolution: Weigh out 17.805 g of disodium DL-malate and add it to a beaker containing approximately 800 mL of DI water. Place the beaker on a stir plate and add a stir bar to dissolve the solid completely.

-

pH Adjustment:

-

Place the calibrated pH electrode into the solution. The initial pH will be alkaline.

-

Slowly add 1 M HCl dropwise while continuously monitoring the pH. The acid will convert the malate dianion (A²⁻) to the hydrogen malate monoanion (HA⁻).

-

Continue adding acid until the pH of the solution reaches exactly 5.0. This pH is near pKa₂, ensuring maximum buffer capacity.[10]

-

-

Final Volume Adjustment: Carefully transfer the buffer solution into a 1 L volumetric flask. Rinse the beaker with small amounts of DI water and add the rinsings to the flask to ensure a complete transfer. Add DI water to the calibration mark.

-

Homogenization and Storage: Stopper the flask and invert it several times to ensure the solution is homogeneous. Store the buffer at 4°C. For long-term storage, sterile filtration through a 0.22 µm filter is recommended to prevent microbial growth.[11]

Chelation of Divalent Metal Ions

A key, yet often underutilized, property of this compound is its ability to act as a chelating agent.[2][12] The malate anion can bind to metal ions through its two carboxylate groups and its α-hydroxyl group, forming stable, ring-like structures.[13][14]

Mechanism and Significance

Chelation sequesters metal ions, preventing them from participating in unwanted reactions, such as catalyzing oxidative damage or precipitating from solution. This is particularly relevant in biological systems and drug formulations where trace metal ions (e.g., Fe²⁺, Cu²⁺, Ca²⁺, Mg²⁺) are present. The affinity of malate for different metal ions generally follows the order: Cu²⁺ > Ni²⁺ > Co²⁺.[15]

This property is critical for:

-

Stabilizing Formulations: Preventing metal-catalyzed degradation of active pharmaceutical ingredients (APIs).

-

Enzyme Assays: Controlling the concentration of free metal cofactors or inhibiting metalloenzymes.

-

Cell Culture: Mitigating the toxicity of heavy metal contaminants in media.

Solubility and Handling

Solubility Profile

This compound is freely soluble in water but has limited solubility in most organic solvents. For instance, it is only slightly soluble in methanol, requiring heat and sonication for dissolution.[6] This high aqueous solubility is due to the ionic nature of the sodium salt and the polar hydroxyl and carboxyl groups of the malate anion.

| Solvent | Solubility | Source(s) |

| Water | Freely Soluble | [1] |

| Ethanol | Slightly Soluble | [16]* |

| Methanol | Slightly Soluble (with heat) | [6] |

| DMSO | Limited Data (expected to be low) | - |

| Note: Solubility data for ethanol is based on the parent compound, malic acid. |

Handling and Storage

As a hygroscopic substance, this compound readily absorbs moisture from the atmosphere.[6] Therefore, it is imperative to:

-

Store the compound in a tightly sealed container in a dry environment, such as a desiccator.

-

Minimize the time the container is open to the air.

-

For preparing stock solutions, consider drying the powder in a vacuum oven at a moderate temperature if precise concentration is critical and the material is a hydrate.[4]

Stability and Reactivity

Under standard laboratory conditions, this compound is a stable compound. However, researchers should be aware of the following incompatibilities:

-

Strong Oxidizing Agents: Can lead to decomposition.

-

Strong Acids: Will protonate the carboxylate groups, converting the salt back to malic acid. This is the basis for its use in pH adjustment but is an incompatibility if the malate salt form is desired.

Thermal decomposition occurs at temperatures above 300°C.[6]

Analytical Characterization

For quality control and experimental verification, several analytical techniques can be employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the malate structure. In D₂O, the spectrum typically shows a doublet of doublets for the proton on the chiral carbon (C2) and two distinct signals for the diastereotopic protons on the adjacent methylene group (C3).[17]

-

Titration: A simple and effective method to determine the purity of a sample is through titration with a standardized acid, such as perchloric acid in a non-aqueous solvent like glacial acetic acid.[4][5]

-

FTIR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups, including the broad O-H stretch from the hydroxyl group and water of hydration, and the strong carboxylate (COO⁻) stretches.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Malic acid - Wikipedia [en.wikipedia.org]

- 4. fao.org [fao.org]

- 5. di-Sodium DL-malate 98-101 perchloric acid titration 676-46-0 [sigmaaldrich.com]

- 6. This compound | 207511-06-6 [chemicalbook.com]

- 7. CAS 22798-10-3: this compound | CymitQuimica [cymitquimica.com]

- 8. Malic Acid | C4H6O5 | CID 525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Malic_acid [bionity.com]

- 11. BUFFERS [ou.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Chelation - Wikipedia [en.wikipedia.org]

- 15. Influence of d-Electron Divalent Metal Ions in Complex Formation with L-Tartaric and L-Malic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. spectrabase.com [spectrabase.com]

The Pivotal Role of Sodium Malate in the Krebs Cycle and Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the intricate network of cellular metabolism, the Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, stands as a central hub for energy production and biosynthetic precursor supply.[1][2] Among the key intermediates that orchestrate this vital pathway, malate, often administered in experimental setting as sodium malate for stability and solubility, plays a multifaceted and indispensable role. This technical guide provides an in-depth exploration of this compound's function within the Krebs cycle and its broader implications for cellular metabolism, offering insights for researchers, scientists, and professionals in drug development.

Upon dissolution, this compound dissociates, rendering the malate anion available for enzymatic reactions within the mitochondrial matrix.[3] Its significance extends beyond a mere intermediate in a cyclical pathway; it is a crucial player in redox balance, a shuttle for reducing equivalents, and a link between various metabolic pathways.[4][5] Understanding the nuances of malate's function is paramount for elucidating disease mechanisms and identifying novel therapeutic targets.

Malate's Core Function in the Krebs Cycle

Malate is a four-carbon dicarboxylic acid that participates in the final steps of the Krebs cycle, which occurs in the mitochondrial matrix of eukaryotic cells.[1][5] Its primary role is the regeneration of oxaloacetate, the molecule that combines with acetyl-CoA to initiate the cycle.[2]

Two key enzymatic reactions govern malate's participation in the Krebs cycle:

-

Fumarase: This enzyme catalyzes the reversible hydration of fumarate to L-malate.[4] This stereospecific reaction is essential for channeling carbon flow through the latter half of the cycle.

-

Malate Dehydrogenase (MDH): In the final step of the Krebs cycle, mitochondrial malate dehydrogenase (MDH2) catalyzes the oxidation of L-malate to oxaloacetate.[6][7][8] This reaction is coupled with the reduction of NAD+ to NADH, generating a key reducing equivalent for the electron transport chain and subsequent ATP synthesis.[1][6]

The equilibrium of the malate dehydrogenase reaction strongly favors malate, but the continuous consumption of oxaloacetate by citrate synthase and NADH by the electron transport chain drives the reaction forward, ensuring the cycle's progression.

Diagram: The Krebs Cycle

Caption: The Krebs Cycle highlighting the central role of Malate.

Beyond the Cycle: Malate's Broader Metabolic Significance

The importance of malate extends far beyond its role as a Krebs cycle intermediate. It is a key player in several other crucial metabolic processes.

The Malate-Aspartate Shuttle: Transporting Reducing Equivalents

The inner mitochondrial membrane is impermeable to NADH, the primary reducing equivalent generated during glycolysis in the cytosol.[9][10] The malate-aspartate shuttle is a vital system that facilitates the translocation of these electrons into the mitochondrial matrix for oxidative phosphorylation.[4][9][10]

Mechanism of the Malate-Aspartate Shuttle:

-

Cytosol: Cytosolic malate dehydrogenase (MDH1) reduces oxaloacetate to malate, oxidizing cytosolic NADH to NAD+.[9][10]

-

Mitochondrial Import: Malate is transported into the mitochondrial matrix via the malate-α-ketoglutarate antiporter.[10]

-

Mitochondrial Matrix: Mitochondrial malate dehydrogenase (MDH2) oxidizes malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH.[10] This newly formed NADH can then enter the electron transport chain.

-

Aspartate Transamination: Oxaloacetate is transaminated by mitochondrial aspartate aminotransferase to form aspartate.[10]

-

Mitochondrial Export: Aspartate is transported out of the mitochondria via the glutamate-aspartate antiporter.[9]

-

Cytosolic Regeneration: In the cytosol, aspartate is converted back to oxaloacetate by cytosolic aspartate aminotransferase, completing the cycle.[9]

This shuttle is particularly active in tissues with high aerobic metabolic rates, such as the heart and liver.[11]

Diagram: The Malate-Aspartate Shuttle

Caption: The Malate-Aspartate Shuttle for NADH transport.

Anaplerosis and Cataplerosis: Maintaining Krebs Cycle Homeostasis

The Krebs cycle is not a closed loop; its intermediates are constantly being withdrawn for biosynthetic pathways (cataplerosis) and replenished (anaplerosis) to maintain its function.[12] Malate is a key player in both processes.

-

Anaplerosis: Malate can be formed from pyruvate via the action of malic enzyme, thus replenishing the pool of Krebs cycle intermediates.[12][13] This is particularly important when the demand for biosynthesis is high.

-

Cataplerosis: Citrate, a Krebs cycle intermediate, can be exported from the mitochondria to the cytosol, where it is cleaved to produce acetyl-CoA for fatty acid synthesis and oxaloacetate.[1] This oxaloacetate is then often reduced to malate for transport back into the mitochondria.[1]

Role in Gluconeogenesis

Malate plays a crucial role in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[5][8] When precursors like lactate or certain amino acids are used, they are first converted to pyruvate in the mitochondria. Pyruvate carboxylase then converts pyruvate to oxaloacetate. Since oxaloacetate cannot directly cross the mitochondrial membrane, it is reduced to malate by mitochondrial MDH.[8] Malate is then transported to the cytosol and re-oxidized to oxaloacetate by cytosolic MDH, making it available for the gluconeogenic pathway.[8]

This compound in Research and Drug Development

The central role of malate in cellular metabolism makes it and its associated enzymes attractive targets for research and drug development, particularly in the context of metabolic diseases and cancer.

Cancer Metabolism

Cancer cells exhibit altered metabolism, often characterized by increased glycolysis and a reliance on anaplerotic pathways to support rapid proliferation. Dysregulation of malate metabolism has been implicated in various cancers.[4] For instance, in hypoxic tumor environments, the Krebs cycle can run in reverse, with malate serving as a key metabolite for the production of acetyl-CoA and fatty acids essential for cancer cell growth.[4] Furthermore, the conversion of malate to pyruvate by malic enzyme generates NADPH, which is critical for anabolic reactions and managing oxidative stress in cancer cells.[4]

Therapeutic Potential

Targeting enzymes involved in malate metabolism, such as malate dehydrogenase, is being explored as a potential therapeutic strategy. Inhibition of MDH could disrupt the Krebs cycle and the malate-aspartate shuttle, thereby impacting cancer cell bioenergetics and redox balance.[7]

Experimental Protocols: Quantification of Malate

Accurate quantification of malate in biological samples is crucial for studying its metabolic roles. Several methods are available, with enzymatic assays being a common and reliable approach.

Principle of Enzymatic Malate Assay

This colorimetric assay is based on the malate dehydrogenase-catalyzed oxidation of malate.[14] The resulting NADH reduces a probe to a colored product, the intensity of which is proportional to the malate concentration and can be measured spectrophotometrically.[14]

Step-by-Step Methodology (Adapted from Commercial Kits)

Materials:

-

Malate Assay Buffer

-

Malate Enzyme Mix (containing malate dehydrogenase)

-

WST Substrate Mix (or similar colorimetric probe)

-

Malate Standard

-

96-well flat-bottom plate

-

Spectrophotometric multiwell plate reader

-

Biological sample (e.g., tissue homogenate, cell lysate)

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples or lyse cells in ice-cold assay buffer.

-

Centrifuge to remove insoluble material.

-

The supernatant can be used directly. For samples with high protein content, deproteinization using a 10 kDa MWCO spin filter may be necessary.

-

-

Standard Curve Preparation:

-

Prepare a series of malate standards of known concentrations by diluting the malate standard solution with assay buffer.

-

Add a blank control (assay buffer only).

-

-

Reaction Setup:

-

Add samples and standards to the wells of the 96-well plate.

-

Prepare a reaction mix containing the malate assay buffer, malate enzyme mix, and WST substrate mix according to the kit's instructions.

-

Add the reaction mix to each well.

-

-

Measurement:

-

Measure the initial absorbance at the appropriate wavelength (e.g., 450 nm) immediately after adding the reaction mix (A₀).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.[14]

-

Measure the final absorbance (A₆₀).

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔA = A₆₀ - A₀).

-

Subtract the blank's ΔA from the ΔA of the standards and samples.

-

Plot the net ΔA of the standards against their concentrations to generate a standard curve.

-

Determine the malate concentration in the samples from the standard curve.

-

Table 1: Typical Data for a Malate Standard Curve

| Malate Concentration (nmol/well) | Absorbance (450 nm) |

| 0 | 0.052 |

| 2 | 0.178 |

| 4 | 0.315 |

| 6 | 0.441 |

| 8 | 0.579 |

| 10 | 0.703 |

Conclusion

This compound, through its dissociated malate anion, is far more than a simple intermediate in the Krebs cycle. It is a linchpin of cellular metabolism, intricately involved in energy production, redox homeostasis, and the biosynthesis of essential molecules. Its central role in pathways like the malate-aspartate shuttle and gluconeogenesis underscores its importance in maintaining metabolic flexibility. The growing understanding of malate's involvement in disease, particularly cancer, highlights the potential of targeting its metabolic pathways for therapeutic intervention. Continued research into the complex roles of malate will undoubtedly uncover further insights into cellular function and open new avenues for drug discovery and development.

References

- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 2. cdn.wou.edu [cdn.wou.edu]

- 3. benchchem.com [benchchem.com]

- 4. promegaconnections.com [promegaconnections.com]

- 5. fiveable.me [fiveable.me]

- 6. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Malate dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 10. Malate-aspartate shuttle [medbox.iiab.me]

- 11. aklectures.com [aklectures.com]

- 12. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 13. Anaplerotic reactions [bionity.com]

- 14. sciencellonline.com [sciencellonline.com]

An In-depth Technical Guide to the Synthesis and Purification of Sodium Malate for Research Applications

This document provides a comprehensive, scientifically-grounded guide for the synthesis, purification, and characterization of sodium malate (disodium DL-malate), a compound of significant interest in pharmaceutical, food science, and biomedical research. As an intermediate in the Krebs cycle, its biological relevance is profound, and its role as an excipient and pH regulator in formulations is well-established.[1] This guide moves beyond a simple recitation of steps, delving into the causal reasoning behind methodological choices to equip researchers with a robust and reproducible protocol.

Part 1: The Chemical Synthesis of this compound

The synthesis of this compound is fundamentally an acid-base neutralization reaction. The most direct and common pathway involves the reaction of malic acid, a dicarboxylic acid, with a strong sodium base, typically sodium hydroxide.[1]

Core Principles & Reaction Stoichiometry

Malic acid (C₄H₆O₅) possesses two carboxylic acid functional groups, both of which will be deprotonated by a strong base. The reaction with sodium hydroxide (NaOH) proceeds as follows:

C₄H₆O₅ (malic acid) + 2 NaOH → Na₂C₄H₄O₅ (this compound) + 2 H₂O[1]

The stoichiometry is critical: two moles of sodium hydroxide are required to completely neutralize one mole of malic acid to form the disodium salt. Using an insufficient amount of base will result in a mixture of monosodium and dithis compound, while a significant excess can complicate purification by leaving unreacted base in the final product.

Rationale for Reagent and Condition Selection

-

Choice of Base: Sodium hydroxide is the preferred base due to its high reactivity, ready availability, and the high solubility of the resulting this compound salt in water. Sodium bicarbonate (NaHCO₃) can also be used, but the reaction will produce carbon dioxide gas, requiring careful addition and venting to avoid pressure buildup.[2]

-

Solvent: Deionized water is the ideal solvent. It readily dissolves both reactants and the product, facilitating a homogenous reaction environment.

-

Temperature: While the neutralization is exothermic and will proceed at room temperature, gentle heating (50-60°C) is often employed to ensure the reaction goes to completion and to fully dissolve the reactants, particularly at higher concentrations.[3][4]

Detailed Synthesis Protocol

This protocol is designed for the synthesis of approximately 0.1 moles of this compound.

Materials & Equipment:

-

DL-Malic Acid (M.W. 134.09 g/mol )

-

Sodium Hydroxide (NaOH) pellets (M.W. 40.00 g/mol )

-

Deionized Water

-

250 mL Erlenmeyer flask or beaker

-

Magnetic stirrer and stir bar

-

Hot plate

-

pH meter or pH indicator strips

-

Standard laboratory glassware

Procedure:

-

Prepare the Sodium Hydroxide Solution: In a 250 mL beaker, carefully dissolve 8.00 g (0.20 mol) of NaOH in approximately 100 mL of deionized water. This should be done with stirring, and caution should be exercised as the dissolution is exothermic. Allow the solution to cool to room temperature.

-

Dissolve Malic Acid: In a separate 250 mL Erlenmeyer flask, dissolve 13.41 g (0.10 mol) of DL-malic acid in 50 mL of deionized water. Gentle warming and stirring may be required to achieve complete dissolution.

-

Neutralization Reaction: Place the malic acid solution on a magnetic stirrer. Slowly add the prepared sodium hydroxide solution to the malic acid solution in small portions. Monitor the pH of the reaction mixture.

-

Endpoint Determination: Continue adding the NaOH solution until the pH of the mixture stabilizes between 7.0 and 8.0. This indicates that the neutralization is complete.

-

Reaction Completion: Once the target pH is reached, gently heat the solution to approximately 50°C and maintain it for 15-20 minutes with continuous stirring to ensure the reaction is fully complete.

-

Crude Product: The resulting clear, colorless solution is an aqueous solution of crude this compound. This solution can be used directly for the purification step.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Purification by Recrystallization

The crude this compound solution will contain the desired product along with any unreacted starting materials, side products, or other impurities. Recrystallization is a powerful technique to purify the solid product.[5][6] The principle relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures. The goal is to find a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7]

Rationale for Purification Choices

-

Solvent System: While this compound is very soluble in water, inducing crystallization from a purely aqueous solution can be difficult and lead to low yields. A common strategy is to use a mixed-solvent system, typically water and a water-miscible organic solvent like ethanol or isopropanol. The crude aqueous solution is concentrated, and then the organic solvent (an "anti-solvent") is added to reduce the solubility of the this compound and induce precipitation of pure crystals upon cooling.

-

Cooling Rate: Slow, controlled cooling is paramount. Rapid cooling (e.g., plunging a hot flask into an ice bath) causes the product to crash out of solution quickly, trapping impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath, promotes the formation of larger, purer crystals.[7]

Detailed Purification Protocol

Materials & Equipment:

-

Crude aqueous this compound solution (from Part 1)

-

Ethanol (95% or absolute)

-

Rotary evaporator (optional, but recommended)

-

Büchner funnel and filter flask

-

Vacuum source

-

Filter paper

-

Crystallizing dish or beaker

-

Ice bath

-

Drying oven or desiccator

Procedure:

-

Concentration: Reduce the volume of the crude this compound solution by approximately half. This can be achieved by gentle heating on a hot plate in a fume hood or more efficiently using a rotary evaporator. The goal is to create a near-saturated solution.

-

Induce Crystallization: Transfer the warm, concentrated solution to a clean Erlenmeyer flask. Slowly add ethanol while stirring until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached. If too much ethanol is added and heavy precipitation occurs, add a small amount of warm water back until the solution is clear again, then add a few final drops of ethanol to reach the cloud point.

-

Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin during this process. Do not disturb the flask.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the yield of crystals.

-

Isolation (Vacuum Filtration): Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source. Wet the filter paper with a small amount of cold ethanol.

-

Washing: Pour the cold crystal slurry into the Büchner funnel. Once the solvent has been pulled through, wash the crystals with two small portions of ice-cold ethanol. This removes any residual soluble impurities from the crystal surfaces.

-

Drying: Allow the vacuum to pull air through the crystals for 10-15 minutes to partially dry them. Transfer the white crystalline powder to a watch glass or petri dish and dry to a constant weight, either in a low-temperature oven (e.g., 60°C) or in a vacuum desiccator.

Purification Workflow Diagram

Caption: Recrystallization workflow for this compound.

Part 3: Characterization and Purity Assessment

Post-purification, it is essential to verify the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Analytical Methodologies

-

¹H NMR Spectroscopy: This is one of the most powerful tools for structural confirmation. The proton NMR spectrum of this compound in D₂O will show a characteristic pattern. The presence of impurities, such as residual fumaric or maleic acid, would be readily apparent from extra signals in the spectrum.[8]

-

Titration Assay: The purity of the salt can be determined by non-aqueous potentiometric titration. The sample is dissolved in a non-aqueous solvent like glacial acetic acid and titrated with a standardized solution of a strong acid, such as 0.1 N perchloric acid.[9][10] This method quantifies the amount of the basic malate salt present.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly using a reverse-phase column, can be used to separate and quantify this compound and any potential organic impurities.[11] This is a highly sensitive method for assessing purity.[12]

-

Loss on Drying: This test determines the amount of residual water and solvent in the final product. A sample is heated under specified conditions (e.g., 130°C for 4 hours), and the percentage weight loss is calculated.[9][10]

Summary of Expected Analytical Data

| Analytical Technique | Parameter | Expected Result for Pure this compound |

| ¹H NMR (D₂O) | Chemical Shifts (δ) | ~4.3 ppm (dd, 1H, -CH(OH)-), ~2.7 ppm (dd, 1H, -CH₂-), ~2.5 ppm (dd, 1H, -CH₂-) |

| Assay by Titration | Purity | ≥ 98.0% (on the dried basis)[10] |

| Loss on Drying | Water/Solvent Content | Dependent on hydrate form (e.g., Hemihydrate: ≤ 7.0%)[10] |

| Impurity Profile (HPLC) | Fumaric/Maleic Acid | Fumaric Acid: ≤ 1.0%; Maleic Acid: ≤ 0.05%[9][10] |

References

- 1. Buy this compound | 676-46-0 [smolecule.com]

- 2. JPS5214720A - Process for preparation of this compound hydrate - Google Patents [patents.google.com]

- 3. This compound | Food Additives Asia [foodadditivesasia.com]

- 4. chemtradeasia.com [chemtradeasia.com]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. bipm.org [bipm.org]

- 9. fao.org [fao.org]

- 10. fao.org [fao.org]

- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. moravek.com [moravek.com]

A Technical Guide to the Isomers of Sodium Malate: L, D, and DL Formulations

Abstract

This technical guide provides a comprehensive examination of the stereoisomers of sodium malate: L-sodium malate, D-sodium malate, and the racemic DL-sodium malate mixture. Intended for researchers, scientists, and professionals in drug development, this document delves into the distinct physicochemical properties, biological significance, and analytical methodologies pertinent to these isomers. The guide outlines detailed protocols for isomer separation and characterization, discusses the synthesis and production of each form, and addresses the critical regulatory considerations for their use in pharmaceutical and food applications. Through a synthesis of technical data and field-proven insights, this guide aims to serve as an essential resource for the informed application of this compound isomers.

Introduction: The Significance of Chirality in this compound

This compound, the sodium salt of malic acid, is a dicarboxylic acid widely utilized in the food, pharmaceutical, and cosmetic industries as an acidity regulator, flavor enhancer, and buffering agent.[1][2][3] Malic acid possesses a chiral center, giving rise to two non-superimposable mirror-image isomers, or enantiomers: L-malic acid and D-malic acid.[4][5] Consequently, this compound exists in three forms: L-sodium malate, D-sodium malate, and DL-sodium malate, a racemic mixture containing equal parts of the L- and D-enantiomers.[4][6]

The stereochemistry of this compound is of paramount importance, as the biological activity and metabolic fate of the L- and D-isomers are profoundly different.[7] While L-malate is a crucial intermediate in the citric acid (Krebs) cycle, a fundamental pathway for cellular energy production in all living organisms, D-malate is not readily metabolized by the human body.[8][9][10] This distinction has significant implications for the safety and efficacy of products containing this compound, particularly in pharmaceutical formulations and specialized food products.[11][12] Understanding the unique characteristics of each isomer is therefore essential for researchers and developers in these fields.

This guide will provide a detailed exploration of the chemical and physical properties of L-, D-, and DL-sodium malate, their respective biological roles, and the analytical techniques required for their differentiation and quantification. Furthermore, it will cover the methods of production for each isomeric form and discuss the regulatory landscape governing their use.

Physicochemical Properties of this compound Isomers

The distinct three-dimensional arrangement of atoms in the L- and D-enantiomers of this compound gives rise to differences in their interaction with plane-polarized light, a property known as optical activity.[5] The racemic DL-mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations of the individual isomers cancel each other out.[13] Other physicochemical properties, such as melting point and density, can also differ between the pure enantiomers and the racemic mixture.

| Property | L-Sodium Malate | D-Sodium Malate | DL-Sodium Malate |

| Synonyms | Disodium L-malate | Disodium D-malate, Disodium (R)-malate[14] | Disodium DL-malate, Racemic this compound[6] |

| Molecular Formula | C₄H₄Na₂O₅[3] | C₄H₄Na₂O₅[14] | C₄H₄Na₂O₅[6] |

| Molecular Weight | 178.05 g/mol [3] | 178.05 g/mol [14] | 178.05 g/mol [6] |

| Appearance | White crystalline powder | White crystalline powder | Odorless white crystalline powder or lumps[6] |

| Solubility in Water | Freely soluble[3] | Freely soluble | Freely soluble[3][6] |

| Melting Point (°C) | >300 (as L-malic acid disodium salt monohydrate)[15] | Data not readily available | >300[16][17] |

| Specific Rotation ([α]D) | -2.3° (for L-malic acid in water)[4] | +2.92° (for D-malic acid)[4] | 0°[13] |

Note: Specific rotation values are for the parent malic acid and serve as the basis for the optical activity of the sodium salts.

Biological Significance and Metabolic Pathways

The biological activities of L- and D-sodium malate are fundamentally different, a direct consequence of the stereospecificity of enzymes in biological systems.

L-Sodium Malate: A Key Metabolic Intermediate

L-malate is a vital component of the citric acid (Krebs) cycle , a central metabolic pathway that occurs in the mitochondria of eukaryotic cells.[8][9][11][18][19] This cycle is responsible for the oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate energy in the form of adenosine triphosphate (ATP) and reducing equivalents (NADH and FADH₂).[8][18]

Within the Krebs cycle, L-malate participates in two key reactions:

-

Formation of L-malate: The enzyme fumarase catalyzes the reversible hydration of fumarate to form L-malate.[9][20]

-

Oxidation of L-malate: Malate dehydrogenase (MDH) catalyzes the oxidation of L-malate to oxaloacetate, a reaction that also reduces NAD+ to NADH.[8][21] The regenerated oxaloacetate is then ready to combine with another molecule of acetyl-CoA to restart the cycle.

D-Sodium Malate: Metabolism and Potential Effects

In contrast to its L-enantiomer, D-malate is not a natural intermediate in human metabolism and is not readily processed by the enzymes of the Krebs cycle.[2] Studies have shown that when DL-malic acid is consumed, the D-isomer is poorly metabolized and is largely excreted in the urine.[20][22]

Recent research suggests that D-malate, which can be produced by gut microbiota, may have biological effects.[23] For instance, elevated levels of D-malate have been associated with the inhibition of skeletal muscle growth and angiogenesis in aging mice, potentially through mechanisms involving increased protein acetylation.[23] This highlights the importance of controlling the isomeric purity of this compound, especially in products intended for consumption. The U.S. FDA has ruled that DL-malic acid should not be used as an additive in infant food, likely due to the slow metabolism of the D-isomer.[11][12][24]

Analytical Methodologies for Isomer Differentiation

The accurate identification and quantification of the different isomers of this compound are crucial for quality control in the pharmaceutical and food industries. Several analytical techniques can be employed for this purpose.

Polarimetry

Polarimetry is a fundamental technique for distinguishing between enantiomers based on their ability to rotate the plane of polarized light.[2] L-sodium malate will rotate light in a levorotatory (counter-clockwise) direction, while D-sodium malate will rotate it in a dextrorotatory (clockwise) direction by an equal magnitude under the same conditions.[4][5] A racemic mixture (DL-sodium malate) will exhibit no optical rotation.[13]

-

Instrument Preparation: Turn on the polarimeter and allow the light source to stabilize. Calibrate the instrument using a blank solvent (e.g., deionized water) to set the zero point.[24][25]

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a precise volume of a suitable solvent (e.g., deionized water) in a volumetric flask. Ensure the sample is completely dissolved.

-

Measurement: Rinse the polarimeter sample cell with the prepared solution, then fill the cell, ensuring no air bubbles are present. Place the cell in the polarimeter.[24]

-

Data Acquisition: Record the observed optical rotation (α) at a specified temperature (T) and wavelength (λ), typically the sodium D-line (589 nm).[26]

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α]Tλ = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[25]

-

-

Enantiomeric Excess (ee) Calculation: The enantiomeric excess can be determined by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer: % ee = ([α]sample / [α]pure enantiomer) × 100[27]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[16] This can be achieved either by using a chiral stationary phase (CSP) that interacts differently with each enantiomer or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[5][23]

This protocol is based on the derivatization of malic acid enantiomers with (R)-1-(1-naphthyl)ethylamine ((R)-NEA) followed by separation on a C18 column.[5][23]

-

Standard and Sample Preparation:

-

Prepare a stock solution of DL-malic acid in acetonitrile.[5]

-

Prepare solutions of the derivatization reagent, (R)-NEA, and activating agents, 1-hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), in acetonitrile.[5]

-

For derivatization, mix the malic acid solution with the activating agents, followed by the addition of the (R)-NEA solution. Allow the reaction to proceed at a controlled temperature (e.g., 40°C).[23]

-

-

HPLC System and Conditions:

-

Injection and Data Analysis:

-

Inject the derivatized standard and sample solutions into the HPLC system.

-

The two diastereomeric derivatives of L- and D-malic acid will be separated and detected as distinct peaks.

-

Quantify the amount of each isomer by comparing the peak areas to those of the standards.

-

Production and Synthesis of this compound Isomers

The method of production determines the isomeric form of the resulting this compound.

DL-Sodium Malate: Chemical Synthesis

The industrial production of racemic DL-malic acid is typically achieved through the double hydration of maleic anhydride at high temperature and pressure.[28] The resulting DL-malic acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to produce DL-sodium malate.

L-Sodium Malate: Fermentation and Enzymatic Conversion

Enantiomerically pure L-malic acid is produced through biotechnological methods.[11][24]

-

Fermentation: Certain microorganisms, such as strains of Aspergillus oryzae, can produce L-malic acid from glucose via fermentation. The L-malic acid is then recovered from the fermentation broth and purified.[1][29][30]

-

Enzymatic Conversion: Immobilized enzymes, such as fumarate hydratase, or whole microbial cells containing this enzyme, are used to catalyze the conversion of fumaric acid to L-malic acid.[11][24][31] The resulting L-malic acid is then neutralized to form L-sodium malate.

D-Sodium Malate: Resolution of Racemic Mixtures

D-malic acid is typically produced by resolving a racemic mixture of DL-malic acid. One method involves using microorganisms, such as Pseudomonas putida or Acinetobacter calcoaceticus, that selectively assimilate L-malic acid, leaving behind the D-enantiomer.[13][17] The remaining D-malic acid can then be purified and converted to D-sodium malate.

Regulatory and Safety Considerations

Given the different metabolic fates of L- and D-malate, regulatory bodies have established guidelines for their use, particularly in drug products. The U.S. Food and Drug Administration (FDA) emphasizes the importance of understanding the stereoisomeric composition of a drug.[32] For chiral drugs, it is crucial to characterize the pharmacological and toxicological properties of each enantiomer.[32]

Impurities in new drug substances, including unwanted enantiomers, must be identified and quantified. The level of any impurity in a new drug substance that has been tested in safety and clinical studies is considered qualified. For enantiomeric impurities, specific limits may apply, often requiring high-resolution analytical methods to ensure compliance.

While L-malic acid is generally recognized as safe (GRAS), the slow metabolism of D-malic acid raises safety concerns, especially for vulnerable populations like infants.[12] Chronic toxicity studies in rats with DL-malic acid have noted some adverse effects at high doses.[22]

Conclusion

The stereoisomers of this compound—L, D, and DL—possess distinct properties and biological activities that necessitate their careful consideration in research, drug development, and food production. L-sodium malate is a key metabolite, integral to cellular energy production, while D-sodium malate is largely unmetabolized and may have unintended biological effects. The racemic DL-mixture combines the properties of both. A thorough understanding of the analytical techniques to differentiate and quantify these isomers, the methods for their specific production, and the regulatory landscape governing their use is essential for ensuring the safety and efficacy of products containing this compound. This guide provides a foundational framework for professionals working with these important chiral compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. malicacid.in [malicacid.in]

- 5. youtube.com [youtube.com]

- 6. High-Quality DL-Sodium Malate – Food Grade Acidulant and Flavor Enhancer_Acidulants_Food additives_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]

- 7. Exploring the Distinctions Between Natural Malic Acid and DL-Malic Acid - SUNWAY [jysunway.com]

- 8. US3983170A - Process for the purification of malic acid - Google Patents [patents.google.com]

- 9. promegaconnections.com [promegaconnections.com]

- 10. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ams.usda.gov [ams.usda.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. This compound, (+)- | C4H4Na2O5 | CID 12784032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | 207511-06-6 [chemicalbook.com]

- 16. Sodium DL-Malate | CAS#:22798-10-3 | Chemsrc [chemsrc.com]

- 17. Sodium DL-Malate | 676-46-0 [chemicalbook.com]

- 18. Respiratory complex I - Wikipedia [en.wikipedia.org]

- 19. 073. Malic, dl- acid (FAO Nutrition Meetings Report Series 40abc) [inchem.org]

- 20. Recent advances in producing food additive L‐malate: Chassis, substrate, pathway, fermentation regulation and application - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Microbiota derived d-malate inhibits skeletal muscle growth and angiogenesis during aging via acetylation of Cyclin A - PMC [pmc.ncbi.nlm.nih.gov]

- 22. SOP for Operation of Polarimeter – SOP Guide for Pharma [pharmasop.in]

- 23. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 24. mrclab.com [mrclab.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 27. researchgate.net [researchgate.net]

- 28. US3063910A - Method of producing l-malic acid by fermentation - Google Patents [patents.google.com]

- 29. mdpi.com [mdpi.com]

- 30. scent.vn [scent.vn]

- 31. Malic Acid | C4H6O5 | CID 525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. Sodium DL-malate | C4H4Na2O5 | CID 4691351 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of Sodium Malate: A Comprehensive Guide to Laboratory Practice

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sodium malate, the disodium salt of malic acid, is a pivotal compound in various scientific domains, from its role as a food additive and acidity regulator to its applications in pharmaceutical formulations and biochemical research.[1][2] A fundamental understanding of its solubility characteristics across different laboratory solvents is paramount for its effective utilization. This technical guide provides a detailed exploration of the solubility of this compound, synthesizing theoretical principles with quantitative data and practical experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently handle and apply this compound in their work.

The Physicochemical Landscape of this compound

This compound (Na₂C₄H₄O₅) is an odorless, white crystalline powder derived from malic acid, a dicarboxylic acid naturally present in fruits like apples.[3][4] Its molecular structure, featuring two carboxylate groups and a hydroxyl group, renders it a highly polar, ionic compound. This inherent polarity is the primary determinant of its solubility behavior.

In drug development, understanding solubility is critical for everything from designing appropriate reaction media and purification schemes to developing stable and bioavailable formulations. The choice of solvent can dictate reaction kinetics, crystallization efficiency, and the final physical form of an active pharmaceutical ingredient (API) or excipient.

Fundamental Principles Governing Solubility

The solubility of an ionic compound like this compound is governed by a balance of energetic forces and intermolecular interactions. The adage "like dissolves like" serves as a useful starting point, indicating that polar solutes dissolve best in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[5] This can be dissected into more specific principles:

-

Solute-Solvent Interactions: For dissolution to occur, the attractive forces between the solvent molecules and the ions of the solute must be strong enough to overcome the forces holding the ions together in the crystal lattice.[6] As a polar salt, this compound's sodium cations (Na⁺) and malate anions (C₄H₄O₅²⁻) are readily attracted to the dipoles of polar solvent molecules like water.

-

Lattice Energy vs. Solvation Energy: Every ionic crystal has a specific lattice energy, the energy required to separate its constituent ions into a gaseous state. Solvation energy (or hydration energy when the solvent is water) is the energy released when these ions are surrounded and stabilized by solvent molecules.[7] Dissolution is energetically favorable when the solvation energy is comparable to or greater than the lattice energy.

-

Effect of Temperature: For most solid solutes, solubility increases with temperature.[6][8] Increased thermal energy enhances the vibration of the ions in the crystal lattice, making it easier for solvent molecules to break them apart. However, this relationship must be determined empirically for each solute-solvent system.

-

Hydrogen Bonding: The hydroxyl (-OH) and carboxylate (-COO⁻) groups on the malate anion can act as hydrogen bond acceptors, further enhancing its interaction with protic solvents like water and alcohols.

Caption: Key factors influencing the solubility of this compound.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents. It is critical to note that while many sources describe this compound as "freely soluble" in water, which typically implies a solubility of 100-1000 g/L, specific quantitative data can vary.[3][9][10] The data presented here reflects reported experimental values.

| Solvent | Chemical Formula | Type | Reported Solubility (g/L) at 25°C | Reference |

| Water | H₂O | Polar Protic | 12.72 | [11] |

| Methanol | CH₃OH | Polar Protic | 0.41 | [11] |

| Ethanol | C₂H₅OH | Polar Protic | 0.23 | [11] |

| Isopropanol | C₃H₈O | Polar Protic | 0.05 | [11] |

| n-Propanol | C₃H₈O | Polar Protic | 0.08 | [11] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 0.06 | [11] |

| Acetone | C₃H₆O | Polar Aprotic | Data not available; expected to be very low | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data not available; likely soluble | - |

Field Insight: The significant drop in solubility from water to alcohols like methanol and ethanol highlights the critical role of the solvent's polarity and hydrogen bonding capacity. For practical purposes like purification, this differential solubility is highly advantageous. A concentrated aqueous solution of this compound can be treated with a less polar "anti-solvent" like ethanol or isopropanol to induce precipitation and crystallization, effectively separating it from more soluble impurities.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This section provides a robust, self-validating protocol for accurately determining the solubility of this compound in a given solvent at a specific temperature. The shake-flask method is a gold-standard technique for measuring equilibrium solubility.[12]

Objective: To determine the equilibrium concentration of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (anhydrous, high purity)

-

Solvent of choice (e.g., HPLC-grade water, ethanol)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, Gravimetric analysis setup)

Protocol Workflow:

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation (Self-Validation: Ensuring Excess Solid):

-

Accurately weigh a known mass of solvent (e.g., 10.0 g) into a vial.

-

Add an excess amount of this compound. The key is to ensure a solid phase remains after equilibration, confirming saturation. Start with an amount you know to be well above the expected solubility.

-

Causality: Using excess solute is the core principle of this method. It guarantees that the solution reaches its maximum saturation point at the given temperature. The presence of undissolved solid at the end of the experiment validates that equilibrium was achieved.

-

-

Equilibration (Self-Validation: Reaching Equilibrium):

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples at a moderate speed for a sufficient duration, typically 24 to 48 hours. Preliminary studies can confirm the minimum time needed to reach a plateau in concentration.[12]

-

Causality: Constant temperature is crucial as solubility is temperature-dependent.[13] Prolonged agitation ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.

-

-

Phase Separation (Self-Validation: Preventing Contamination):

-

Allow the vials to rest in a temperature-controlled bath for 30 minutes to allow larger particles to settle.

-

Centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes) to create a compact pellet of the excess solid.

-

Causality: This step cleanly separates the saturated liquid phase from the undissolved solid. Inadequate separation would lead to the transfer of solid particles during sampling, artificially inflating the measured solubility.

-

-

Sampling and Dilution (Self-Validation: Accurate Measurement):

-

Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant from the top layer, being careful not to disturb the solid pellet.

-

For added security, pass the aliquot through a syringe filter appropriate for the solvent.

-

Immediately weigh the collected aliquot to determine its mass.

-

Perform a precise serial dilution with the appropriate solvent into a volumetric flask for analysis.

-

Causality: Accurate volumetric or gravimetric sampling is essential for a quantitative result. Filtration removes any microscopic particulates that could interfere with analysis.

-

-

Quantification (Self-Validation: Reliable Analysis):

-

Analyze the diluted sample using a pre-validated analytical method.

-

Gravimetric Analysis: Transfer a known mass of the filtered supernatant to a pre-weighed dish. Evaporate the solvent in a vacuum oven at a controlled temperature until a constant weight is achieved. The final mass corresponds to the dissolved this compound.

-

Chromatographic Analysis (e.g., HPLC): Inject the diluted sample into an HPLC system. Calculate the concentration against a calibration curve prepared from known standards of this compound.

-

Causality: The use of a validated analytical method with proper calibration standards ensures that the final concentration measurement is accurate and reproducible.

-

Conclusion and Practical Recommendations

The solubility of this compound is dominated by its ionic and highly polar nature. It is freely soluble in water but shows markedly lower solubility in less polar organic solvents such as ethanol and isopropanol, and is expected to be practically insoluble in nonpolar solvents. This distinct solubility profile is a critical piece of information for scientists.

-

For Formulation Scientists: Water is the primary solvent for creating aqueous solutions of this compound. Its hygroscopic nature means it should be stored in tightly sealed containers to prevent clumping.[4][14]

-

For Process Chemists: The poor solubility in solvents like ethanol and acetone makes them excellent anti-solvents for inducing crystallization and purification from aqueous media.

-

For Analytical Chemists: When developing analytical methods, the choice of mobile phase or diluent must account for this solubility profile to ensure the analyte remains fully dissolved throughout the analysis.

By understanding both the theoretical underpinnings and the practical data, researchers can leverage the properties of this compound to its fullest potential, ensuring efficiency, reproducibility, and success in their scientific endeavors.

References

- 1. CAS 22798-10-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | Food Additives Asia [foodadditivesasia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is this compound - Properties & Specifications [ja.eleph-citrics.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 7. quora.com [quora.com]

- 8. mrcaslick.altervista.org [mrcaslick.altervista.org]

- 9. ingredientsonline.com [ingredientsonline.com]

- 10. fao.org [fao.org]

- 11. scent.vn [scent.vn]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 14. This compound | 207511-06-6 [chemicalbook.com]

Malate: From Cellular Engine to Scientific Target—A Guide to its Natural Occurrence and Extraction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Malate, a seemingly simple dicarboxylic acid, is a cornerstone of life's central metabolic pathways. First isolated from apple juice in 1785, its significance extends far beyond contributing to the tart flavor of fruits.[1][2] As a critical intermediate in the Tricarboxylic Acid (TCA) cycle, it is ubiquitous in all living organisms, from microorganisms to plants and animals.[1][3] This guide provides a comprehensive overview of malate's natural distribution and the biochemical pathways governing its synthesis and accumulation. More critically, it offers a technical framework for the extraction, purification, and quantification of L-malate from biological matrices, equipping researchers with the foundational knowledge and practical methodologies required for rigorous scientific investigation. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for reliable and reproducible results.

Part 1: The Biochemical Significance and Natural Occurrence of Malate

Malate is not merely a static cellular component but a dynamic hub in metabolic regulation. Its presence and concentration are tightly controlled, reflecting the energetic and biosynthetic state of the cell.

The Central Role in Cellular Respiration

In all aerobic organisms, malate is a pivotal intermediate in the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, which occurs in the mitochondrial matrix.[4][5] Its function is twofold:

-

Formation from Fumarate: The enzyme fumarase catalyzes the reversible hydration of fumarate to produce L-malate.[4][5] This step is essential for the progression of the cycle.

-

Oxidation to Oxaloacetate: Malate dehydrogenase then oxidizes L-malate to oxaloacetate, a reaction that crucially reduces NAD+ to NADH.[6] This generated NADH is a primary electron carrier that donates electrons to the electron transport chain, driving the synthesis of ATP, the cell's main energy currency.[5][6]

Beyond the cycle itself, malate participates in the malate-aspartate shuttle , a vital system for translocating reducing equivalents (in the form of NADH) from the cytosol into the mitochondria, ensuring maximum ATP yield from glycolysis.[5]

Malate in the Plant Kingdom

Plants utilize malate in a remarkably diverse set of functions beyond the foundational TCA cycle.

-

Fruit Acidity and Flavor: Malate is the primary organic acid in many fruits, including apples, cherries, plums, and grapes, where it is a major contributor to their characteristic tartness.[3] Its concentration, which can be as high as 5 g/L in some wines, typically decreases as the fruit ripens.[3] This accumulation occurs in the vacuole, driven by specific transporters and proton pumps.[7][8]

-

Carbon Fixation: In C4 and Crassulacean acid metabolism (CAM) plants, malate is a key molecule for concentrating CO2. It is formed from phosphoenolpyruvate (PEP) in mesophyll cells, "storing" CO2, which is later released in bundle-sheath cells for fixation by RuBisCO in the Calvin cycle.[3]

-

Stomatal Regulation and pH Homeostasis: Malate acts as a crucial osmolyte in guard cells. The accumulation of malate, along with potassium ions, increases turgor pressure, causing stomata to open.[3][9] It also plays a vital role in maintaining the pH balance within the cytoplasm.[9][10]

Microbial Production of Malate

Various microorganisms can produce malate as a fermentation end-product, and some are exploited for industrial production.[1] Filamentous fungi like Aspergillus and Penicillium are known for their ability to naturally produce large quantities of L-malic acid from various carbon sources.[1] For instance, certain Penicillium species have achieved titers as high as 131 g/L.[1] This microbial fermentation is an eco-friendly alternative to chemical synthesis, which produces a racemic (D/L) mixture of malic acid.[1][11]

| Source Category | Common Examples | Typical Malate Concentration | Primary Role |

| Fruits | Apples, Grapes, Cherries, Peaches, Plums | 0.2 - 1.5 g / 100g fresh weight | Flavor (acidity), Osmoregulation |

| Vegetables | Rhubarb, Broccoli, Carrots, Peas | Varies widely | TCA Cycle Intermediate |

| Microorganisms | Aspergillus niger, Penicillium viticola | Can exceed 100 g/L in fermentation | Fermentation product, TCA intermediate |

| Animal Tissues | All tissues (e.g., muscle, liver) | Low (µmol/g range) | TCA Cycle, Malate-Aspartate Shuttle |

Part 2: Extraction and Purification of Malate for Analysis

The isolation of malate from complex biological matrices is a critical first step for any downstream application, from basic research to drug development. The choice of methodology is dictated by the source material and the desired purity and yield.

Principle of Extraction

The core principle involves disrupting the cellular structure to release intracellular metabolites into a solvent, followed by separation of the soluble extract from insoluble debris. Subsequent purification steps are designed to isolate malate from other structurally similar molecules, such as other organic acids, sugars, and amino acids.

General Extraction Workflow

The process can be universally applied across different sample types with minor modifications. It involves homogenization, extraction, clarification, and purification.

Detailed Experimental Protocol: Extraction from Plant Tissue (e.g., Apple)

This protocol provides a robust method for extracting malate for subsequent quantification.

Materials:

-

Fresh or frozen apple tissue

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Extraction Buffer: 80% (v/v) Ethanol

-

Microcentrifuge tubes

-

Refrigerated centrifuge

Methodology:

-

Sample Preparation: Weigh approximately 100-200 mg of frozen apple tissue. Causality: Using frozen tissue and liquid nitrogen prevents enzymatic degradation of malate during homogenization.

-

Homogenization: Immediately place the tissue in a pre-chilled mortar and add liquid nitrogen. Grind the tissue to a fine powder. Causality: Grinding to a fine powder maximizes the surface area for efficient solvent extraction.

-

Extraction: Transfer the powdered tissue to a microcentrifuge tube containing 1 mL of 80% ethanol. Vortex vigorously for 1 minute. Incubate at 60°C for 15 minutes. Causality: The ethanol/water mixture effectively solubilizes polar metabolites like malate while precipitating larger molecules like proteins and polysaccharides. Heating can enhance extraction efficiency.

-

Clarification: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Collection: Carefully transfer the supernatant, which contains the crude malate extract, to a new, clean tube. Be careful not to disturb the pellet.

-

Storage: The extract can be stored at -80°C or used immediately for purification and analysis.

Purification via Ion-Exchange Chromatography

For many applications, especially those requiring high purity, the crude extract must be further processed. Anion-exchange chromatography is highly effective for isolating malate.

Principle: At a neutral pH, malate is negatively charged (anionic). It will bind to a positively charged anion-exchange resin. Contaminants that are neutral or positively charged will pass through the column. The bound malate can then be eluted by increasing the salt concentration or decreasing the pH of the buffer.

Part 3: Quantification of Malate

Accurate quantification is essential for understanding malate's role in biological processes. Two primary methods are widely employed in research settings: enzymatic assays and high-performance liquid chromatography (HPLC).

Method 1: Enzymatic Assay

This method is highly specific for L-malate and relies on the activity of malate dehydrogenase.

Principle: L-Malate is oxidized to oxaloacetate by malate dehydrogenase (MDH) in the presence of the cofactor NAD+. The reduction of NAD+ to NADH leads to an increase in absorbance at 340 nm, which is directly proportional to the amount of L-malate in the sample. To drive the reaction to completion, a trapping agent (e.g., hydrazine) is often used to remove the oxaloacetate product.

Protocol:

-

Prepare a reaction mixture in a cuvette containing: Glycine-Hydrazine buffer (pH 9.5), NAD+, and the sample extract.

-

Measure the initial absorbance at 340 nm (A1).

-

Add L-malate dehydrogenase to the cuvette to start the reaction.

-

Incubate at room temperature until the reaction is complete (absorbance is stable).

-

Measure the final absorbance at 340 nm (A2).

-

The change in absorbance (ΔA = A2 - A1) is used to calculate the concentration of malate against a standard curve prepared with known concentrations of L-malate.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers the advantage of separating and quantifying multiple organic acids simultaneously.

Principle: The sample extract is injected into an HPLC system equipped with a column designed for organic acid separation (e.g., a reverse-phase C18 column). The compounds are separated based on their interaction with the stationary phase and mobile phase. Malate is typically detected using a UV detector at a wavelength of ~210 nm.

Typical HPLC Conditions:

-

Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic elution with an acidic aqueous buffer (e.g., 25 mM potassium phosphate, pH 2.5)

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at 210 nm

-

Quantification: Based on the peak area relative to a standard curve of pure malic acid.

| Quantification Method | Principle | Advantages | Disadvantages |

| Enzymatic Assay | Spectrophotometric measurement of NADH production by malate dehydrogenase | High specificity for L-malate, relatively inexpensive | Only measures L-malate, can be affected by interfering enzymes in crude extracts |

| HPLC-UV | Chromatographic separation followed by UV detection | Can quantify multiple organic acids simultaneously, high throughput | Co-elution with other compounds can interfere, lower sensitivity than MS |

| GC-MS / LC-MS | Chromatographic separation coupled with mass spectrometry | Very high sensitivity and specificity, can confirm identity | Expensive equipment, requires derivatization (for GC), complex data analysis |

Conclusion

Malate's fundamental role in energy metabolism and its diverse functions in plants make it a molecule of significant interest to researchers across multiple disciplines. A thorough understanding of its natural occurrence and biosynthetic pathways provides the necessary context for its study. By employing the robust extraction, purification, and quantification protocols detailed in this guide, scientists can confidently and accurately measure this key metabolite, paving the way for new discoveries in cellular metabolism, agricultural science, and drug development.

References

- 1. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. science.drinklmnt.com [science.drinklmnt.com]

- 3. Malic acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. promegaconnections.com [promegaconnections.com]